molecular formula C4H10Sn B15495199 Diethyltin CAS No. 660-74-2

Diethyltin

Cat. No.: B15495199
CAS No.: 660-74-2
M. Wt: 176.83 g/mol
InChI Key: BXVLQFGQYHYURU-UHFFFAOYSA-N
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Description

Diethyltin compounds are organotin reagents primarily utilized in chemical research and development. A key area of investigation is their antitumour activity; among organotin derivatives, dialkyl compounds like this compound show the highest activity in vivo, with research focusing on their mechanism of action, which is thought to involve dissociation of ligands and subsequent binding to DNA . These compounds are also studied for their catalytic properties. For instance, this compound dichloride has been shown to catalyze the reduction of nitrate and nitrite . Furthermore, this compound complexes are valuable precursors in materials science for constructing complex molecular architectures and coordination-driven self-assemblies, such as three-dimensional frameworks with sulfonate and phosphonate ligands . Biochemically, this compound salts are known to inhibit mitochondrial functions, including oxidative phosphorylation, and have been used in toxicological studies to model hepatic injury . Due to their toxicity, all this compound reagents are strictly for laboratory research use and are not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet and handle these compounds with appropriate precautions.

Properties

CAS No.

660-74-2

Molecular Formula

C4H10Sn

Molecular Weight

176.83 g/mol

IUPAC Name

diethyltin

InChI

InChI=1S/2C2H5.Sn/c2*1-2;/h2*1H2,2H3;

InChI Key

BXVLQFGQYHYURU-UHFFFAOYSA-N

Canonical SMILES

CC[Sn]CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Compound Coordination Geometry ¹¹⁹Sn NMR Chemical Shift (ppm) Key Ligand Interactions References
Diethyltin(IV) 5-coordinate (trigonal bipyramidal) -183.56 to -182.13 Carboxylate, amide N, alcoholic OH
Dimethyltin(IV) 5-coordinate (distorted trigonal) -146.83 to -143.24 Carboxylate, thiols
Dibutyltin(IV) 5-coordinate (trigonal bipyramidal) -194.39 to -190.34 Carboxylate, ether O
Diphenyltin(IV) 5-coordinate (distorted square pyramidal) -332.89 to -329.00 Aromatic π-systems, carboxylate
  • Coordination Flexibility : this compound(IV) exhibits intermediate ligand exchange rates compared to dimethyltin (faster) and dibutyltin (slower), as shown by ¹³C NMR line broadening .
  • Hydrolysis Stability : this compound(IV) hydrolyzes more readily than dibutyltin(IV) but less than dimethyltin(IV), forming stable hydroxo species in acidic media .

Enzymatic and Environmental Interactions

  • MerB Enzyme Substrate: this compound is cleaved by the organomercurial lyase MerB, with the Sn(IV) product binding to active-site residues (C96, D99, C159).
  • Environmental Persistence : this compound derivatives are less persistent than dibutyltin but more bioaccumulative than dimethyltin due to intermediate lipophilicity .

Data Tables

Table 1: Hydrolysis Constants of Organotin(IV) Compounds

Compound log β (MOH) log β (M(OH)₂) log β (M(OH)₃)
This compound(IV) -3.02 -8.45 -19.70
Dimethyltin(IV) -2.78 -7.90 -18.50
Dibutyltin(IV) -3.50 -9.20 -20.10

Table 2: Antiviral Activity (EC₅₀, μM) of Organotin Polymers

Compound Acyclovir Equivalents Activity Trend
Dibutyltin(IV) 0.5–1.0 Most Active
This compound(IV) 1.0–1.5 Intermediate
Diphenyltin(IV) 1.2–1.8 Moderately Active

Preparation Methods

Table 1: Comparative Yields in Zinc-Mediated this compound Synthesis

Substrate Solvent Temperature (°C) Time (h) Product Yield (%) Source
($$\text{C}2\text{H}5)2\text{SnCl}2$$ Toluene 110 2 ($$\text{C}2\text{H}5)_3\text{SnCl}$$ 88
($$\text{C}2\text{H}5)2\text{SnCl}2$$ Diethyl ether 40 36 ($$\text{C}2\text{H}5)_4\text{Sn}$$ 75

Catalytic Synthesis: Amine-Promoted Alkylation

Direct alkylation of tin metal with ethyl chloride ($$\text{CH}3\text{CH}2\text{Cl}$$) represents an industrially viable method. US Patent 3,857,868 details the use of triethylamine as a catalyst to mediate the reaction between tin and ethyl chloride at elevated pressures:

$$
\text{Sn} + 2 \, \text{CH}3\text{CH}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} (\text{CH}3\text{CH}2)2\text{SnCl}_2
$$

Operating at 170–215°C and 60–400 psig ensures sufficient methyl chloride solubility in the molten tin matrix. The patent reports that triethylamine accelerates the oxidative addition of ethyl chloride to tin, with catalyst loadings of 0.005–0.02 moles per gram-atom of tin optimizing conversion rates. However, excessive pressure from uncontrolled ethyl chloride feed risks reactor overpressure, necessitating precise flow regulation.

Analytical Validation of this compound Compounds

Confirming the purity and structure of this compound derivatives requires advanced chromatographic techniques. Gas chromatography with pulsed flame photometric detection (GC-PFPD) resolves mixtures of mono-, di-, and triethyltin chlorides, with detection limits as low as 0.008 µg/g. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) further enables quantification in complex matrices like edible oils, achieving a limit of detection (LOD) of 1.24 µg/kg for this compound dichloride.

Table 2: Analytical Methods for this compound Detection

Technique Matrix LOD (µg/kg) Recovery (%) Source
GC-PFPD Bivalves 0.008 92–105
HPLC-MS/MS Vegetable oils 1.24 85–97

Emerging Methods: Hydrostannylation and Electrochemical Routes

Recent advances propose hydrostannylation—the metal-catalyzed addition of tin hydrides across alkenes—as a route to functionalized this compound compounds. For example, platinum-catalyzed addition of triethyltin hydride ($$\text{(CH}3\text{CH}2)3\text{SnH}$$) to ethylene yields $$\text{(CH}3\text{CH}2)2\text{Sn(CH}2\text{CH}2\text{H)}$$, though yields remain suboptimal (<60%). Electrochemical reduction of $$\text{(CH}3\text{CH}2)2\text{SnCl}2$$ at mercury cathodes in DMF selectively generates this compound hydride ($$\text{(CH}3\text{CH}2)2\text{SnH}2$$), a precursor for further functionalization.

Q & A

Q. How should researchers document this compound(IV) studies to meet journal reproducibility standards?

  • Methodological Answer: Adhere to guidelines like the Beilstein Journal of Organic Chemistry:
  • Main text : Summarize key synthetic procedures and characterization data for ≤5 compounds.
  • Supplementary Materials : Include raw potentiometric datasets, NMR spectra, and crystallographic files (CIF).
  • Ethics : Disclose safety protocols for handling organotin compounds (toxicity risks) .

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